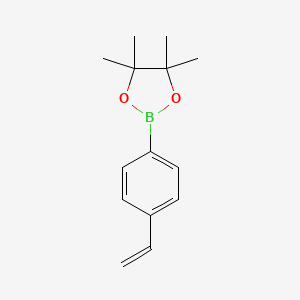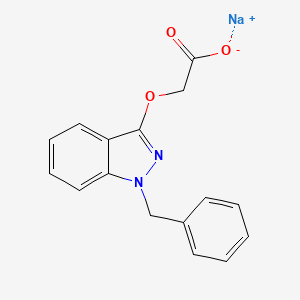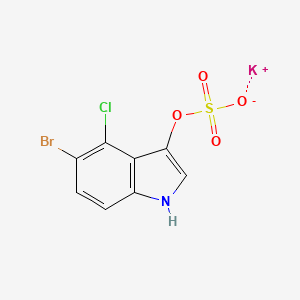
1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and methodologies that could be relevant to the analysis of this compound. For instance, the use of N-(2-acetoxy-4-methoxybenzyl)(AcHmb) as an amide-protecting group in the synthesis of asparagine N-linked glycopeptides is detailed, which shares structural similarities with the acetyl and methoxybenzyl groups in the compound of interest . Additionally, the study of polymorphs of a related compound, 4-(4-acetylphenyl)piperazin-1-ium 2-amino-4-nitrobenzoate, provides insights into the molecular structure and supramolecular associations that could be extrapolated to "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" .
Synthesis Analysis
The synthesis of related compounds involves the use of protecting groups to prevent unwanted side reactions, such as aspartimide formation . This suggests that a similar approach could be employed in the synthesis of "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine," where appropriate protecting groups would be used to ensure the integrity of the molecule during the synthesis process.
Molecular Structure Analysis
The analysis of the molecular structure of related compounds reveals the importance of the conformation of the anions and cations and their respective twists in relation to the phenyl rings they are connected to . This information could be used to predict the molecular conformation of "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" and its potential polymorphs.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine," they do highlight the significance of hydrogen bonding in the stability of crystal structures . This implies that "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" may also engage in hydrogen bonding, which could influence its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" can be inferred from the properties of similar compounds. For example, the crystal density, packing efficiency, and lattice energy are important factors in determining the stability of a crystal form . These properties would be relevant to the analysis of the physical state and stability of "1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine" under various conditions.
作用機序
Target of Action
The primary target of 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine with the CCR5 receptor affects the pathway of HIV-1 entry into cells. By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .
Result of Action
The blockade of the CCR5 receptor by 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine results in the prevention of HIV-1 infections . This is because the CCR5 receptor is an essential coreceptor for the entry of HIV-1 into cells .
特性
IUPAC Name |
1-[4-[(4-methoxyphenyl)methylamino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(18)17-9-7-14(8-10-17)16-11-13-3-5-15(19-2)6-4-13/h3-6,14,16H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNCNELEEPAVFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)









